molecular formula C23H26ClF3N2OS B8101816 Emergil

Emergil

Cat. No.: B8101816
M. Wt: 471.0 g/mol
InChI Key: ZQAWQVWCKYGMNE-CVIBNLPVSA-N
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Description

Historical Context and Emergence of Emergil in Chemical Biology Research

The history of this compound's emergence is intertwined with the broader development of psychopharmacology and the exploration of thioxanthene (B1196266) derivatives in the mid-20th century. Research into thioxanthenes by companies like Lundbeck in the 1960s led to the development of several compounds, including Flupentixol wikipedia.orgscribd.comgoogle.com. The synthesis and initial characterization of these compounds aimed to identify molecules with specific biological activities, particularly affecting the central nervous system google.com.

This compound's significance in chemical biology research emerged as scientists sought to understand the molecular targets and mechanisms underlying the effects of these compounds. Its identification as a potent dopamine (B1211576) receptor antagonist provided researchers with a tool to investigate the distribution, function, and signaling of dopamine receptors, which are crucial in various physiological and pathological processes scribd.comwikidata.orgceltarys.compatsnap.commims.comhres.canih.govdrugbank.comnih.gov. Early research focused on characterizing its binding profile and comparing it to other known ligands, establishing its place among key pharmacological tools for studying dopaminergic systems.

Current Landscape of Research on Bioactive Small Molecules

The current landscape of research on bioactive small molecules is dynamic, with a continued focus on identifying and characterizing compounds that can selectively interact with biological targets. These molecules are essential for dissecting cellular pathways, validating drug targets, and developing potential therapeutic agents. The field benefits from advances in synthesis, screening technologies, and structural biology, enabling the discovery of molecules with improved potency, selectivity, and novel mechanisms of action.

Within this landscape, compounds like this compound, which target well-established biological systems such as neurotransmitter receptors, remain relevant. They serve as reference compounds for the development of newer ligands and contribute to ongoing efforts to map the intricate networks of receptor subtypes and their downstream effects. Research continues to explore the subtle differences in binding kinetics, allosteric modulation, and functional selectivity among receptor ligands to gain a deeper understanding of receptor biology celtarys.comhellobio.comrndsystems.comrndsystems.com.

Research Gaps and Unaddressed Questions Pertaining to this compound

Despite decades of research, several academic research gaps and unaddressed questions pertain to the use and understanding of this compound as a chemical biology tool. While its primary targets (dopamine D1 and D2 receptors) are well-known, the precise details of its interaction with different conformational states of these receptors and its influence on specific downstream signaling cascades in various cellular contexts are areas that warrant further investigation.

Furthermore, exploring potential off-target interactions at a comprehensive level using modern high-throughput screening techniques could reveal additional proteins or pathways modulated by this compound, which might be relevant for interpreting research findings where it is used as a pharmacological probe. The academic significance of this compound could be further enhanced by studies investigating the structure-activity relationships of its stereoisomers and related analogs with greater precision, potentially leading to the design of more selective chemical tools.

Overarching Research Objectives for Comprehensive this compound Investigation

Overarching research objectives for a comprehensive investigation of this compound in chemical biology aim to fully leverage its potential as a tool for understanding dopamine receptor biology and the broader implications of modulating these receptors. These objectives include:

Precisely mapping the binding sites and interaction dynamics of this compound with isolated dopamine receptor subtypes and in their native cellular environments.

Elucidating the downstream signaling pathways preferentially modulated by this compound antagonism across different cell types and physiological conditions.

Investigating the potential for developing novel chemical derivatives of this compound with enhanced selectivity for specific dopamine receptor subtypes or biased signaling properties, which could serve as more refined tools for dissecting complex biological processes.

Utilizing this compound in conjunction with advanced imaging techniques and genetic tools to visualize and manipulate dopaminergic signaling in real-time, providing deeper insights into neural circuit function and other biological systems where dopamine plays a role.

Achieving these objectives would not only enhance our fundamental understanding of dopamine receptor biology but also solidify this compound's position as a valuable chemical probe in the modern chemical biology toolkit.

Detailed Research Findings and Data Tables

This compound (Flupentixol) is characterized by specific chemical and physical properties that are fundamental to its use in research. Its interaction with dopamine receptors has also been quantified in various studies.

Here is a summary of some key chemical properties:

PropertyValueSource
Molecular FormulaC₂₃H₂₅F₃N₂OS (free base) / C₂₃H₂₅F₃N₂OS • 2HCl (dihydrochloride) wikipedia.orgscribd.commims.comnih.govdrugbank.comhellobio.comuni.lu
Molecular Weight434.52 g/mol (free base) / 507.44 g/mol (dihydrochloride) wikipedia.orgscribd.commims.comhres.canih.govdrugbank.comhellobio.comuni.lu
CAS Number2709-56-0 (free base) / 2413-38-9, 51529-01-2 (dihydrochloride) wikipedia.orgscribd.compatsnap.commims.comhres.canih.govdrugbank.comhellobio.comuni.lu
Melting Point194-202 °C (dihydrochloride) wikipedia.org
SolubilitySoluble in H₂O (dihydrochloride) wikipedia.org
LogP (predicted)6.08150 wikipedia.org
PSA52.01000 wikipedia.org

Note: Values may vary slightly depending on the specific salt form and source.

Research findings on the binding affinity of this compound (cis-(Z)-Flupentixol) to dopamine receptors highlight its potency as an antagonist. While specific Ki values can vary based on experimental conditions and the source of receptors, reported data consistently show high affinity for D1 and D2 receptors. For instance, studies indicate Ki values in the nanomolar range for these receptors scribd.comnih.govrndsystems.comceltarys.com.

Receptor SubtypeBinding Affinity (Ki)NotesSource
D1Low nanomolar rangePotent antagonist scribd.comnih.govnih.gov
D2Sub-nanomolar rangePotent antagonist scribd.comnih.govnih.gov
D3Nanomolar rangeLower affinity compared to D2 scribd.comrndsystems.com
D4Micromolar rangeSignificantly lower affinity than D1/D2 rndsystems.com
5-HT2ANanomolar rangeModerate affinity scribd.comnih.gov
5-HT2CNanomolar rangeModerate affinity scribd.comnih.gov
Alpha-1 AdrenergicNanomolar rangeModerate affinity scribd.comnih.gov

Note: These values are illustrative and represent typical findings. Specific experimental details influence reported affinities.

These detailed findings on chemical properties and receptor binding affinities are crucial for researchers utilizing this compound as a tool to selectively modulate dopaminergic signaling and investigate its biological consequences in various research models.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N2OS.ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;/h1-2,4-8,16,29H,3,9-15H2;1H/b18-5-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAWQVWCKYGMNE-CVIBNLPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

60.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2413-38-9, 51529-01-2
Record name Emergil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-(Z)-Flupenthixol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Theoretical and Conceptual Frameworks Guiding Emergil Studies

Hypothesized Modes of Action and Molecular Interactions

The hypothesized modes of action for a small molecule like Emergil describe the specific ways it is thought to exert its biological effects at the molecular level. These hypotheses are often formulated based on the compound's chemical structure, similarity to known bioactive molecules, and initial screening data. Small molecules can interact with a variety of biological targets, including proteins (such as enzymes, receptors, and transporters), nucleic acids (DNA and RNA), and lipids. creative-biolabs.comfrontiersin.org

Molecular interactions between small molecules and their targets are typically non-covalent, involving forces such as hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic effects. Covalent interactions can also occur, leading to irreversible or long-lasting binding. frontiersin.org The precise mode of action depends on the target's nature and the compound's chemical properties. For instance, this compound might be hypothesized to act as an enzyme inhibitor, blocking the catalytic activity of a specific enzyme, or as a receptor agonist or antagonist, modulating the activity of a cellular receptor. patheon.com It could also potentially intercalate into DNA or bind to specific RNA structures, influencing gene expression or protein synthesis. arrakistx.com

Developing a clear hypothesis about this compound's mode of action is crucial as it directs subsequent experimental design and data interpretation. This involves considering how the compound's structure might allow it to fit into a target's binding site and what functional consequences such binding might have.

Conceptual Models of Target Engagement by Small Molecules

Conceptual models of target engagement describe how a small molecule physically interacts with its biological target within a living system. Target engagement is a critical step for a small molecule to exert its intended pharmacological effect. frontiersin.org These models move beyond simple binding affinity measured in isolation to consider the complex cellular environment.

Key conceptual models include:

Occupancy-driven models: These traditional models propose that the magnitude of a biological effect is directly proportional to the fraction of target molecules bound by the small molecule. This is often described by the "lock and key" theory, where the small molecule (key) fits into a specific site on the target (lock). frontiersin.org

Conformational selection and induced fit models: These more nuanced models acknowledge the dynamic nature of both the small molecule and the target. Conformational selection suggests that the target exists in multiple conformations, and the small molecule preferentially binds to a specific one. Induced fit proposes that the binding of the small molecule causes a conformational change in the target that enhances the interaction.

Allosteric modulation: In this model, the small molecule binds to a site distinct from the primary active or binding site, but its binding influences the target's conformation and activity at the primary site. nih.gov

Assessing target engagement for this compound in a cellular context is vital to confirm that the compound reaches its intended site of action and interacts with the target as hypothesized. catapult.org.uk Methods like the Cellular Thermal Shift Assay (CETSA) can assess target engagement in living cells by measuring the thermal stability of the target protein in the presence and absence of the compound. catapult.org.uk

Biochemical Pathways and Networks Relevant to this compound's Activity

Understanding the biochemical pathways and networks relevant to this compound's activity is essential for deciphering its mechanism of action and predicting its potential biological effects. Small molecules rarely act in isolation; their interaction with a single target can have cascading effects throughout interconnected biological pathways. patheon.com

If this compound is hypothesized to target an enzyme, its activity will impact the metabolic pathway in which that enzyme functions. Similarly, if it targets a receptor, it will influence the signaling cascade initiated by that receptor. Studying these pathways involves mapping the series of molecular events, including protein-protein interactions, enzymatic reactions, and signaling events, that are modulated by this compound's binding to its target. oup.comoup.com

Techniques such as transcriptomics, proteomics, and metabolomics can be employed to profile changes in gene expression, protein levels, and metabolite concentrations following this compound treatment. nih.gov These "omics" approaches provide a global view of the biological networks affected, helping to confirm the hypothesized pathway modulation and identify potential off-target effects. nih.gov Databases like the Small Molecule Pathway Database (SMPDB) provide valuable resources for visualizing and analyzing relevant human metabolic and signaling pathways. oup.comoup.com

Illustrative data from a hypothetical pathway analysis study for this compound might show altered expression levels of genes encoding enzymes in a specific metabolic route or changes in the phosphorylation status of proteins in a signaling cascade.

Hypothetical Data: Impact of this compound on Gene Expression in Pathway X

Gene NameFold Change (Treated vs. Control)p-valuePutative Role in Pathway X
Gene A2.50.001Rate-limiting enzyme
Gene B0.40.005Signaling molecule
Gene C1.10.85Structural protein

This table illustrates the type of data that might be generated from a transcriptomic analysis to assess this compound's impact on a hypothesized relevant pathway.

Advanced Methodologies for the In Depth Investigation of Emergil

Molecular Interaction and Binding Biophysical Characterization of Emergil

Surface Plasmon Resonance for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free biosensing technique widely used to measure the real-time binding kinetics of molecular interactions. youtube.comnih.gov In an SPR experiment, one binding partner (the ligand), such as a dopamine (B1211576) receptor or a relevant portion thereof, is immobilized on a sensor surface. The other binding partner (the analyte), in this case, this compound, is then flowed over the surface. youtube.com As this compound binds to the immobilized ligand, it causes a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. youtube.com

The SPR signal is recorded over time, generating a sensorgram that reflects the association and dissociation phases of the binding event. youtube.comsprpages.nl Analysis of the sensorgram allows for the determination of key kinetic parameters: the association rate constant (k_a) and the dissociation rate constant (k_d). nih.gov From these kinetic constants, the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d / k_a). nih.gov

Applying SPR to this compound would involve immobilizing the target receptor (or a functional domain) on an SPR chip and then injecting varying concentrations of this compound. The resulting sensorgrams would provide valuable data on how quickly this compound binds to and dissociates from its target, offering insights into the dynamic nature of the interaction. While general principles of SPR are well-documented youtube.comnih.govsprpages.nl, specific kinetic data for this compound obtained via this method were not found in the search results.

Isothermal Titration Calorimetry for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction in a single experiment. harvard.eduwikipedia.orgmalvernpanalytical.comtainstruments.com ITC experiments involve titrating a solution of one binding partner (this compound) into a solution of the other binding partner (the target protein) contained within a sample cell, while maintaining a constant temperature. harvard.eduwikipedia.orgmalvernpanalytical.com

As binding occurs, the heat change is precisely measured by the instrument. harvard.eduwikipedia.orgmalvernpanalytical.com The data obtained from the titration curve allow for the determination of the binding stoichiometry (n), the binding affinity (K_A or K_D), and the enthalpy change (ΔH) of the interaction. harvard.eduwikipedia.orgmalvernpanalytical.comtainstruments.com From ΔH and K_A (or K_D), the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated using the equation ΔG = ΔH - TΔS = -RTlnK_A. harvard.edu

ITC provides crucial thermodynamic insights, indicating the driving forces behind the binding interaction (e.g., whether it is enthalpy-driven or entropy-driven). harvard.edutainstruments.com For this compound, ITC experiments with its target receptors would reveal the affinity, the number of binding sites, and the energetic contributions to binding. Despite the utility of ITC in studying small molecule-protein interactions wikipedia.orgrsc.org, specific ITC data for this compound were not identified in the search results.

Advanced Nuclear Magnetic Resonance Spectroscopy for Ligand-Protein Interaction Mapping

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying biomolecular interactions at atomic resolution. plos.orgspringernature.comnih.govresearchgate.net NMR can provide detailed information about the binding site, the conformation of the ligand when bound, and changes in the protein structure upon ligand binding. nih.govbiorxiv.org

Ligand-observed NMR methods are particularly useful for studying interactions between small molecules and larger proteins, as they focus on the NMR signals of the ligand. plos.orgnih.gov Techniques such as saturation transfer difference (STD) NMR,CROSS-CORRELATED RELAXATION ENHANCEMENT (CRINEPT)-TRAMP, and ligand-observed paramagnetic relaxation enhancement (PRE) can identify which parts of the small molecule are in close proximity to the protein. nih.gov Protein-observed NMR, often requiring isotopically labeled proteins, can detect changes in the chemical shifts or signal intensities of protein residues upon ligand binding, pinpointing the binding interface on the protein. nih.govbiorxiv.org

Applying advanced NMR to this compound's interactions would involve acquiring NMR spectra of this compound in the presence of its target protein. Changes in the NMR signals of this compound would indicate binding, and more advanced experiments could map the binding epitope on this compound and potentially identify interacting residues on the protein. biorxiv.org While NMR is a powerful tool for studying protein-ligand interactions plos.orgspringernature.comnih.govresearchgate.net, specific advanced NMR studies detailing the interaction mapping of this compound were not found in the search results.

Fluorescence-Based Binding Assays

Fluorescence-based binding assays are widely used due to their sensitivity, versatility, and adaptability to high-throughput formats. researchgate.netnih.govbmglabtech.comcreative-bioarray.comceltarys.com These assays typically involve labeling one of the binding partners (either this compound or the target protein) with a fluorescent probe. researchgate.netcreative-bioarray.com Binding is then detected by changes in fluorescence properties, such as intensity, polarization, or resonance energy transfer (FRET or BRET), upon complex formation. bmglabtech.comcreative-bioarray.comceltarys.com

Different assay formats can be employed, including direct binding assays, competition binding assays, and displacement assays, to determine binding affinity (K_D or IC50). nih.govceltarys.com Fluorescence-based methods can be performed in solution or on cells expressing the target receptor. researchgate.netcreative-bioarray.com

For this compound, a fluorescence-based assay could involve a fluorescently labeled this compound analog or a fluorescently labeled target protein. Measuring changes in fluorescence signals upon binding would allow for the quantification of the interaction. creative-bioarray.com While fluorescence-based binding assays are common for studying ligand-receptor interactions researchgate.netnih.govbmglabtech.comcreative-bioarray.comceltarys.com, specific data from such assays for this compound were not identified in the search results.

Mass Spectrometry-Based Approaches for Interactome Mapping and Binding Site Elucidation

Mass Spectrometry (MS)-based techniques are increasingly used to identify protein interaction partners (interactome mapping) and to gain insights into binding sites. harvard.eduembopress.orgnih.govspringernature.com Techniques such as affinity purification coupled with mass spectrometry (AP-MS) can identify proteins that bind to a specific bait molecule (e.g., a tagged target protein or this compound immobilized on a matrix) from complex biological mixtures. nih.gov Cross-linking mass spectrometry (XL-MS) uses chemical cross-linkers to covalently link interacting proteins or regions within a protein, followed by MS analysis to identify the cross-linked sites, providing spatial constraints on the interaction interface. springernature.com

For studying small molecule interactions, drug affinity responsive target stability (DARTS) or stability of proteins upon engagement (SAPE) combined with MS can identify protein targets by assessing their altered susceptibility to protease digestion upon ligand binding.

Applying MS-based approaches to this compound could involve using a tagged form of a known target receptor as bait in AP-MS to confirm interaction partners or using chemical cross-linkers in the presence and absence of this compound to identify regions of the protein protected by this compound binding. springernature.com While MS is a powerful tool for interactome studies and binding site analysis harvard.eduembopress.orgnih.govspringernature.com, specific MS-based research findings detailing the interactome or binding sites of this compound were not found in the search results.

Advanced Spectroscopic Techniques for Mechanistic Elucidation of this compound's Interactions

Beyond quantifying binding, spectroscopic techniques can provide insights into the conformational changes that occur in biological macromolecules upon ligand binding, which are often crucial for understanding the functional consequences of the interaction.

Vibrational Spectroscopy for Conformational Changes Upon Binding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, which are sensitive to changes in molecular structure and conformation. mdpi.commdpi.comlibretexts.orgrsc.org When a small molecule like this compound binds to a protein, it can induce conformational changes in the protein, alter the vibrational modes of the ligand itself, and affect the interactions between the ligand and the protein. mdpi.comrsc.orgescholarship.org

Applying vibrational spectroscopy to the this compound-target interaction would involve acquiring IR or Raman spectra of the target protein in the presence and absence of this compound. Analysis of the differential spectra could reveal conformational changes in the protein induced by this compound binding. mdpi.com While vibrational spectroscopy is used to study conformational changes in molecules mdpi.commdpi.comlibretexts.orgrsc.org, specific research findings detailing the conformational changes induced by this compound binding via this method were not found in the search results.

Electronic Spectroscopy for Electronic Transitions and Environmental Probes

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, is a fundamental tool for probing the electronic structure of molecules. UV-Vis spectroscopy measures the absorption of light by a sample across the UV and visible regions of the electromagnetic spectrum. wikipedia.org This technique is particularly useful for compounds containing chromophores, which are structural moieties that absorb light. wikipedia.org The absorption patterns can provide information about the presence and nature of conjugated systems and other functional groups within the molecule. wikipedia.orgvscht.cz

Fluorescence spectroscopy, a complementary technique to absorption spectroscopy, involves exciting a molecule with light and then measuring the emitted light as it returns to a lower energy state. wikipedia.orgvscht.czjascoinc.com This method is known for its high sensitivity and specificity, making it valuable for detecting and quantifying specific molecules, even in complex mixtures. jascoinc.combiocompare.com Changes in the fluorescence spectrum can also serve as probes for the local environment around the fluorophore, providing insights into factors such as solvent polarity or the binding to other molecules. vscht.cz

While electronic spectroscopy is widely applied in the characterization of organic molecules and biological systems, specific research detailing the application of UV-Vis or fluorescence spectroscopy to study the electronic transitions or act as an environmental probe for this compound was not found in the available information.

Electron Paramagnetic Resonance Spectroscopy for Radical Intermediates and Spin-Labeling Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study materials that contain unpaired electrons, such as free radicals, certain transition metal ions, and paramagnetic defects. bruker.com It is the only method that directly detects unpaired electrons. bruker.com EPR can provide valuable information about the identity, concentration, and environment of these paramagnetic species. bruker.com

In the context of chemical and biological investigations, EPR spectroscopy is particularly useful for detecting and characterizing transient free radical intermediates that may be involved in reaction mechanisms. Spin trapping is a technique used in conjunction with EPR, where a diamagnetic compound reacts with a short-lived radical to form a more stable radical adduct that can be detected by EPR. scbt.com

Spin labeling involves covalently attaching a stable free radical (a spin label) to a molecule of interest, such as a protein or nucleic acid. scbt.comnih.gov This allows EPR spectroscopy to be used to study the structure, dynamics, and interactions of the labeled molecule. scbt.comnih.gov Site-directed spin labeling (SDSL) is a powerful application where a spin label is attached at a specific site within a macromolecule, providing localized information about that region. nih.govmdpi.com SDSL-EPR can detect subtle changes in local conformation and dynamics. mdpi.com

Despite the utility of EPR spectroscopy in studying radical species and molecular dynamics, specific studies employing EPR, including spin trapping or spin labeling techniques, to investigate radical intermediates or structural aspects of this compound were not identified in the available search results.

Hyphenated Spectroscopic Techniques for Multi-Dimensional Analysis

Hyphenated spectroscopic techniques combine a separation method with one or more spectroscopic detection methods, allowing for the separation, identification, and quantification of components in complex mixtures. ajpaonline.comchromatographytoday.comijprajournal.comnih.gov This coupling enhances the capabilities of each individual technique, providing more comprehensive information. ijprajournal.com

Common hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). ajpaonline.comchromatographytoday.comijprajournal.comnih.gov GC-MS is effective for the analysis of volatile and thermally stable compounds, coupling the separation power of gas chromatography with the identification capabilities of mass spectrometry. ajpaonline.comijprajournal.com LC-MS combines liquid chromatography, suitable for separating a wide range of compounds, with mass spectrometry, which provides structural information based on mass-to-charge ratios. ijprajournal.comnih.gov Other hyphenated techniques include LC-NMR, GC-IR, and CE-MS. chromatographytoday.comnih.gov

These techniques are invaluable for the analysis of complex samples, such as biological extracts or reaction mixtures, enabling the identification of known compounds and the characterization of unknown substances. ijprajournal.comnih.gov While hyphenated techniques are broadly applied in chemical analysis and drug discovery, specific research utilizing GC-MS, LC-MS, or other hyphenated methods for the analysis or characterization of this compound was not found in the provided information.

Cellular and Biochemical Assay Development for this compound's Biological Activity

Assays are essential tools for evaluating the biological activity of chemical compounds. Cellular and biochemical assays provide insights into how a compound interacts with biological targets and affects cellular processes.

High-Throughput Screening Strategies for Identification of this compound's Bioactivity

High-Throughput Screening (HTS) is a widely used approach in drug discovery to rapidly test large libraries of chemical compounds for a desired biological activity. bmglabtech.comeu-openscreen.euresearchgate.net HTS typically involves automated systems to perform a large number of experiments in parallel, often in miniaturized formats such as multi-well plates. bmglabtech.comeu-openscreen.eu

Cell-based assays are frequently adapted for HTS to evaluate the effects of compounds on living cells in a more physiologically relevant context. bmglabtech.comresearchgate.net These assays can measure various cellular responses, including cell viability, proliferation, signaling pathway activation, or the induction of specific cellular phenotypes. bmglabtech.comnih.govnih.gov High-content screening (HCS), an advanced form of cell-based HTS, uses automated microscopy and image analysis to extract multi-parametric data from individual cells, providing a more detailed understanding of compound effects. researchgate.net

Biochemical assays, which involve isolated biological molecules such as enzymes or receptors, can also be formatted for HTS to identify compounds that modulate the activity of a specific target. eu-openscreen.eu HTS allows for the efficient identification of "hits" – compounds that show activity in a primary screen – which can then be further investigated. bmglabtech.com

While HTS is a standard practice in the initial assessment of compound bioactivity, specific details regarding the use of HTS strategies for identifying the bioactivity profile of this compound were not present in the search results.

Enzyme Inhibition and Activation Assays

Enzyme assays are biochemical methods used to measure the activity of enzymes and to study how this activity is affected by other molecules, such as potential inhibitors or activators. amsbio.com Enzyme inhibition assays are crucial for identifying compounds that decrease enzyme activity, which is a common strategy in drug development. amsbio.comnih.govbiocompare.com These assays can determine the potency of an inhibitor (e.g., IC50 value) and provide information about the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). nih.govnih.govmdpi.com

Enzyme activation assays, conversely, identify compounds that increase enzyme activity. Both inhibition and activation assays are vital for understanding the interaction between a compound and its enzymatic target and for characterizing the compound's mechanism of action. nih.gov These assays typically involve measuring the rate of substrate conversion to product in the presence and absence of the test compound. nih.gov

Despite the importance of enzyme assays in characterizing the biological effects of compounds, specific research detailing the use of enzyme inhibition or activation assays to study the effects of this compound on particular enzymes was not found in the available information.

Receptor Binding and Functional Assays

Receptor binding assays are designed to measure the affinity of a compound for a specific biological receptor. giffordbioscience.comcreative-biolabs.com These assays typically involve using a labeled ligand that binds to the receptor and then measuring the extent to which the test compound competes with the labeled ligand for binding sites. giffordbioscience.comcreative-biolabs.com Binding assays can provide information on binding affinity (e.g., Kd) and specificity. giffordbioscience.com

Functional assays, in contrast to binding assays, measure the biological response that occurs as a result of a compound binding to its receptor. giffordbioscience.comantibody.comeurofinsdiscovery.com These assays assess whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor activity). eurofinsdiscovery.com Functional assays can measure various downstream signaling events or cellular responses triggered by receptor activation, such as changes in intracellular calcium levels, cyclic AMP production, or the activation of signaling pathways. giffordbioscience.comeurofinsdiscovery.com Combining binding and functional assays provides a more complete picture of a compound's interaction with a receptor and its resulting biological effect. giffordbioscience.comeurofinsdiscovery.com

This compound is known to be a dopamine receptor antagonist. nih.govtargetmol.com While this indicates that receptor binding and functional assays have been used to characterize its activity, specific detailed research findings from these assays for this compound were not retrieved in the conducted searches.

Cellular Pathway Activity Assays

Cellular pathway activity assays are fundamental in elucidating the downstream effects of a compound like this compound within living cells. These assays measure the modulation of specific signaling cascades or cellular processes in response to drug treatment. For this compound, given its known interaction with dopamine receptors and emerging evidence of other activities, various pathway assays are relevant.

One significant area of investigation has involved the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is critical for numerous cellular functions, including proliferation, survival, and apoptosis. Studies have utilized cellular assays to demonstrate this compound's inhibitory effect on this pathway. For instance, MTT assays are employed to assess cell viability and proliferation following this compound treatment. researchgate.netnih.govresearchgate.netdrugbank.comijbs.com Western blotting is a key technique used to measure the phosphorylation status of key proteins in the pathway, such as AKT (at residues T308 and S473), providing insight into pathway activation levels. researchgate.netnih.govresearchgate.netijbs.com Changes in the expression of downstream targets like Bcl-2, PARP, and caspase-3 are also evaluated via Western blotting to understand the impact on apoptosis. impactfactor.orgnih.govresearchgate.netdrugbank.comijbs.com

Kinase assays, performed in a cell-free system, can directly measure the inhibitory effect of this compound on the enzymatic activity of kinases like PI3Kα. These assays typically involve incubating the kinase with a substrate and ATP in the presence or absence of the compound and then quantifying the phosphorylated product. Research has shown that this compound can inhibit PI3Kα kinase activity in a dose-dependent manner. nih.govresearchgate.netdrugbank.comijbs.com

Table 1: Illustrative Cellular Assay Findings for this compound's Effect on PI3K/AKT Pathway

Assay TypeCellular Target/MarkerObserved Effect of this compound (Example)Reference
MTT AssayCell Viability (e.g., NSCLC cells)Dose- and time-dependent inhibition researchgate.netnih.govresearchgate.netijbs.com
Western Blottingp-AKT (T308, S473)Decreased phosphorylation researchgate.netnih.govresearchgate.netijbs.com
Western BlottingBcl-2Decreased expression researchgate.netnih.govresearchgate.netijbs.com
Western BlottingCleaved PARP, Caspase-3Increased levels (indicating apoptosis) nih.govresearchgate.netdrugbank.comijbs.com
In vitro Kinase AssayPI3Kα activityDose-dependent inhibition nih.govresearchgate.netdrugbank.comijbs.com

These cellular pathway activity assays provide crucial data on how this compound functionally impacts specific signaling cascades, complementing target binding information and helping to build a comprehensive picture of its cellular pharmacology.

Phenotypic Screening for Unbiased Target Discovery

Phenotypic screening is a drug discovery approach that identifies compounds based on their ability to induce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target nih.govresearchgate.net. This unbiased approach is particularly valuable for complex diseases like neuropsychiatric disorders, where the underlying pathophysiology may involve multiple targets or pathways pharmaweek.comnih.govrsc.orgrsc.org.

In the context of investigating compounds like this compound, phenotypic screening can be used to identify novel biological activities or off-targets that contribute to its therapeutic effects or potential side effects. While this compound's primary targets (dopamine receptors) were identified through other means, phenotypic screens could potentially reveal its interaction with other receptors or pathways that modulate cellular behavior relevant to psychiatric conditions or other diseases.

Advanced phenotypic screening platforms, sometimes incorporating high-content imaging and machine learning, can capture complex cellular responses or behavioral changes in model organisms pharmaweek.comrsc.org. For example, mouse-based phenotypic platforms can analyze a wide range of behavioral and physiological parameters to identify compounds with antipsychotic-like activity, even if their mechanism differs from known drugs pharmaweek.comrsc.orgrsc.org. This approach can lead to the discovery of compounds with novel mechanisms of action or polypharmacology that is beneficial for complex conditions researchgate.netrsc.org.

Phenotypic screening data can provide valuable starting points for target deconvolution efforts, where subsequent studies aim to identify the molecular entities responsible for the observed phenotype researchgate.net. This can involve a combination of the target identification methodologies discussed in the following sections. The strength of phenotypic screening lies in its ability to identify compounds that exert a desired effect in a more physiologically relevant context, potentially revealing unexpected targets or synergistic interactions.

Target Identification and Validation Methodologies for this compound's Action

Identifying and validating the specific molecular targets through which this compound exerts its effects is crucial for understanding its mechanism of action and predicting its pharmacological profile. While dopamine receptors are established targets, advanced methodologies can help confirm these interactions and uncover additional targets or interacting proteins.

Genetic Approaches

Genetic approaches can provide powerful insights into drug targets and the biological pathways they influence. These methods involve manipulating gene expression or studying genetic variations to understand their impact on drug response or the function of potential targets.

One application of genetic approaches involves studying the role of specific genes encoding known or putative targets of this compound, such as dopamine receptors. Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of a target gene in cells or model organisms. By observing how these genetic manipulations affect the cellular or behavioral response to this compound, researchers can validate the importance of that target for the compound's activity.

Pharmacogenetic studies, while often focused on predicting patient response based on genetic variations in drug-metabolizing enzymes or known targets, can also indirectly inform target understanding mdpi.com. For example, associations between polymorphisms in dopamine receptor genes and response to antipsychotics can reinforce the role of these receptors as key targets. researchgate.net

Furthermore, forward genetic screens in model organisms could theoretically be used in an unbiased manner to identify genes whose alteration confers resistance or hypersensitivity to this compound, thereby pointing to novel targets or pathways. While specific examples for this compound are not widely detailed, this approach has been successful in identifying drug targets for other compounds.

Proteomics and Chemoproteomics for Target Deconvolution

Proteomics, the large-scale study of proteins, and chemoproteomics, which focuses on the interaction of small molecules with proteins, are powerful tools for identifying drug targets and off-targets in a more unbiased manner.

Chemoproteomic strategies, often employing affinity-based probes or capture compounds, allow for the isolation and identification of proteins that bind to a small molecule like this compound within a complex biological sample (e.g., cell lysate or tissue) researchgate.netnih.govacs.orgrrpharmacology.rupku.edu.cn. In a typical workflow, a modified version of the compound (a probe) is synthesized, often containing an affinity tag (like biotin) for purification and sometimes a reactive group (like a photoactivable crosslinker) to covalently capture interacting proteins upon activation.

Upon incubation of the probe with a proteome sample, proteins that bind to the probe are captured. These protein-probe complexes are then isolated using the affinity tag (e.g., using streptavidin-coated beads for biotinylated probes). The captured proteins are subsequently identified using mass spectrometry-based proteomics. nih.govacs.orgrrpharmacology.ru Quantitative chemoproteomics allows for the comparison of protein binding levels between samples treated with the active compound and a control, helping to distinguish specific binders from non-specific ones. nih.govpku.edu.cn

This approach is particularly useful for identifying both intended targets and off-targets, providing a broader picture of a compound's interactions within the cellular proteome. Chemoproteomic profiling has been applied to study interactions of compounds with various neuroreceptors, including dopamine receptors. rrpharmacology.ru

Functional Genomics and 'Omics' Data Integration

Functional genomics and the integration of data from multiple 'omics' disciplines (genomics, transcriptomics, proteomics, metabolomics, etc.) provide a systems-level view of how a compound affects cellular processes and can aid in target identification and validation mdpi.comhapres.comresearchgate.netmdpi.com.

By analyzing changes in gene expression (transcriptomics), protein abundance (proteomics), or metabolite levels (metabolomics) in response to this compound treatment, researchers can gain insights into the affected biological pathways and identify potential targets or mediators of the compound's effects. For example, changes in the expression of genes encoding components of signaling pathways or specific receptors can indicate that these are influenced by this compound.

Integrating data from different 'omics' layers can provide a more comprehensive understanding. For instance, combining transcriptomic data (changes in mRNA levels) with proteomic data (changes in protein levels) can help distinguish between transcriptional and post-transcriptional regulation of potential targets or pathway components. researchgate.netmdpi.com

Advanced computational approaches, including bioinformatics and machine learning, are essential for integrating and interpreting these large and complex datasets mdpi.commdpi.com. By identifying networks of genes, proteins, or metabolites that are significantly altered by this compound, researchers can infer the affected pathways and prioritize potential targets for further investigation. This integrated approach moves beyond studying individual molecules to understanding the broader biological context of drug action. mdpi.com

Affinity Chromatography and Pull-Down Assays for Target Isolation

Affinity chromatography and pull-down assays are biochemical techniques used to isolate proteins that bind to a specific molecule, such as a drug or a protein target nih.govnih.govresearchgate.netspringernature.comspringernature.com. These methods are valuable for confirming direct interactions and isolating protein complexes.

Affinity chromatography involves immobilizing the compound of interest (or a ligand that binds to the target) onto a solid support matrix. A complex biological mixture (e.g., cell lysate) is then passed over the column. Proteins that bind to the immobilized compound are retained on the column, while unbound proteins are washed away. The bound proteins can then be eluted and identified, typically by mass spectrometry or Western blotting. nih.govnih.gov

Pull-down assays are a variation of this principle, often using a tagged version of the compound or target protein (e.g., a GST-tagged protein or a biotinylated compound) to "pull down" interacting partners from a solution nih.govresearchgate.netspringernature.com. For example, a tagged version of a dopamine receptor could be used to pull down proteins that interact with it, which might include compounds like this compound or other regulatory proteins. Conversely, a tagged this compound molecule could potentially be used to pull down proteins it binds to directly. The pulled-down proteins are then analyzed to identify the interacting partners. nih.govresearchgate.net

These techniques have been successfully applied to study interactions involving dopamine receptors, confirming binding partners and characterizing protein complexes. nih.govnih.govresearchgate.netspringernature.com They provide direct biochemical evidence of interactions between this compound and its targets or associated proteins, serving as crucial validation steps in the target identification process.

Elucidation of Emergil S Molecular Mechanisms of Action

Detailed Analysis of Amfepramone's Target Engagement

Amfepramone, chemically known as 2-(diethylamino)-1-phenylpropan-1-one, is a sympathomimetic stimulant belonging to the phenethylamine (B48288) and cathinone (B1664624) classes. ncats.iotums.ac.ir Its primary pharmacological activity stems from its interaction with the central nervous system, specifically by modulating the levels of catecholaminergic neurotransmitters. nih.govsciepub.com The core mechanism involves stimulating neurons to release or maintain high concentrations of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576). ncats.iotums.ac.ir This elevation in neurotransmitter levels in the synaptic cleft is believed to suppress appetite signals, particularly through action on the lateral hypothalamus. ncats.iotums.ac.ir

Binding Kinetics and Thermodynamics at the Molecular Level

Detailed quantitative data regarding the binding kinetics (e.g., association/dissociation rate constants) and thermodynamic parameters (e.g., Gibbs free energy, enthalpy, and entropy changes) for the interaction of amfepramone with its primary targets, the norepinephrine transporter (NET) and the dopamine transporter (DAT), are not extensively characterized in publicly available scientific literature. Such studies are crucial for a deep understanding of the affinity and nature of the drug-target interaction. While the binding affinity is sufficient to elicit a pharmacological response, specific values from techniques like surface plasmon resonance or isothermal titration calorimetry are not readily reported.

Conformational Changes Induced by Amfepramone Binding

The binding of substrates to monoamine transporters is known to induce a series of conformational changes that facilitate the transport of the substrate across the neuronal membrane. Amfepramone is classified as a transporter substrate, meaning it is translocated into the neuronal cytoplasm. researchgate.netnih.gov This process inherently requires the transporter protein to undergo structural rearrangements, shifting from an outward-facing to an inward-facing conformation. However, specific high-resolution structural studies detailing the precise conformational shifts in NET or DAT induced specifically by amfepramone binding are not available. While general models for amphetamine-like substrate transport exist, the unique structural aspects imparted by amfepramone's N,N-diethyl group have not been elucidated at a molecular level.

Allosteric Modulation and Orthosteric Binding Mechanisms

Current research indicates that amfepramone functions as a competitive substrate, binding to the primary, or orthosteric , binding site on monoamine transporters. researchgate.netnih.govacs.orgnih.gov This is the same site recognized and used by the endogenous neurotransmitters norepinephrine and dopamine. By competing with and being transported by these proteins, amfepramone not only inhibits the reuptake of neurotransmitters but also promotes their efflux from the neuron through reverse transport. researchgate.netnih.gov There is no substantial evidence in the reviewed literature to suggest that amfepramone acts as an allosteric modulator at these transporters. Allosteric modulators bind to a site distinct from the primary substrate-binding site to alter the transporter's function, a mechanism not currently attributed to amfepramone. acs.orgnih.gov

Downstream Signaling Pathway Modulation by Amfepramone

The primary action of amfepramone at monoamine transporters initiates a cascade of downstream signaling events by increasing the extracellular concentrations of norepinephrine and dopamine. This enhanced monoaminergic neurotransmission affects various signaling pathways, leading to its pharmacological effects.

Activation or Inhibition of Key Enzymes and Receptors

Amfepramone's modulation of neurotransmitter levels leads to the activation and inhibition of various downstream targets. Its sympathomimetic effects are largely mediated by the increased activation of adrenergic receptors by norepinephrine. sciepub.com Beyond its primary central nervous system targets, studies have identified other potential molecular interactions.

Research on rat aortic rings suggests that amfepramone can induce vasorelaxation, a process that appears to involve the inhibition of endothelial nitric oxide synthase (eNOS) and the opening of Ca2+-activated K+ channels. nih.govnactem.ac.uk Furthermore, some studies on cathinone derivatives have suggested a potential for these compounds, including amfepramone, to inhibit the enzyme acetylcholinesterase (AChE). mdpi.com There is also evidence indicating that amfepramone may induce DNA damage through mechanisms involving topoisomerase binding and the formation of reactive oxygen species (ROS). tandfonline.comresearchgate.net

The following table summarizes the observed effects of Amfepramone on various enzymes and receptors.

TargetEffectSystem/Context
Norepinephrine Transporter (NET) Inhibition of reuptake / Substrate for reverse transportCentral Nervous System
Dopamine Transporter (DAT) Inhibition of reuptake / Substrate for reverse transportCentral Nervous System
Adrenergic Receptors Activation (Indirect)Central Nervous System / Periphery
Endothelial Nitric Oxide Synthase (eNOS) InhibitionRat Aortic Rings
Ca2+-activated K+ channels OpeningRat Aortic Rings
Acetylcholinesterase (AChE) InhibitionIn vitro studies on cathinones
Topoisomerase Binding (implicated in DNA damage)In vitro studies

Impact on Protein-Protein Interaction Networks

The direct impact of amfepramone on specific protein-protein interaction networks is not a primary focus of existing research. However, its pharmacological effects can be contextualized within broader signaling pathways. For instance, in a case report, amfepramone was identified as a likely trigger for primary pulmonary hypertension (PPH) in a patient with a mutation in the bone morphogenetic protein receptor type II (BMPR2) gene. ersnet.org This suggests a potential interaction with the BMP and transforming growth factor (TGF)-β/SMAD signaling pathway, a complex network reliant on numerous protein-protein interactions for signal transduction. ersnet.orgoup.com This interaction is not considered a general mechanism of amfepramone but highlights how the drug might perturb specific signaling networks in genetically susceptible individuals. ersnet.org

Regulation of Gene Expression and Protein Synthesis

While Emergil's primary action is not the direct regulation of gene expression, studies have shown that it can induce downstream effects on transcription and translation. In fungi, resistance to Imazalil has been linked to the overexpression of the gene encoding its target enzyme, cytochrome P450-dependent sterol 14 alpha-demethylase. usda.gov This suggests that fungal cells can adapt to the presence of the compound by upregulating the production of the enzyme that it inhibits.

In non-target organisms, such as zebrafish, exposure to Imazalil has been shown to alter the expression of genes related to neurotoxicity and development. nih.gov Specifically, it can decrease the expression of genes like Glial fibrillary acidic protein (Gfap), Myelin basic protein (Mbp), and Sonic hedgehog a (Shha). nih.gov Furthermore, studies in mice have indicated that Imazalil can induce the expression of certain cytochrome P450 genes, such as Cyp2b10 and Cyp3a11, which are involved in metabolic processes. who.intinchem.org This induction points to the compound's ability to influence the expression of genes tied to the cell's metabolic and detoxification pathways. Research has also observed that Imazalil exposure can lead to variations in the expression levels of apoptosis-related genes. nih.gov

Cellular and Subcellular Effects of this compound

The cellular and subcellular consequences of this compound exposure are multifaceted, extending beyond the initial interaction with its primary enzyme target.

Intracellular Localization and Trafficking

Upon entering an organism, Imazalil is rapidly absorbed and distributed. who.int Studies in rats using radiolabelled Imazalil have shown that after absorption, the compound and its metabolites are distributed throughout the body, with the highest concentrations found in the liver, lungs, and kidneys. inchem.org Nearly 50% of the radioactivity retained in the body was located in the liver, indicating it is a primary site of accumulation and metabolism. who.intinchem.org In post-harvest applications on citrus fruits, Imazalil residues are predominantly found in the peel. fao.org The compound's extensive metabolism suggests it undergoes significant intracellular processing. inchem.orgwho.int

Influence on Organelle Function and Cellular Compartmentalization

This compound's primary mechanism, the inhibition of sterol 14α-demethylase, directly impacts the endoplasmic reticulum in fungal cells, where this enzyme is located. frontiersin.org This inhibition disrupts the production of ergosterol (B1671047), leading to a compromised cell membrane, which affects its permeability and fluidity. inchem.orgfrontiersin.org

In non-fungal organisms, the effects can be observed in other organelles. For instance, Imazalil has been shown to induce fatty infiltration of the liver, suggesting an impact on lipid metabolism and storage within liver cells. inchem.org Studies in zebrafish embryos have indicated that exposure can lead to cell apoptosis, particularly in the heart region, pointing to an effect on mitochondrial-led apoptotic pathways. nih.gov Furthermore, as a member of the azole class of compounds, Imazalil has the potential to interact with cytochrome P450 enzymes located in various cellular compartments, which are crucial for hormone synthesis and xenobiotic metabolism. scbt.com

Modulation of Cell Cycle Progression and Differentiation

The influence of this compound on the cell cycle is an area of growing interest. Ergosterol itself plays a role in the regulation of the yeast cell cycle. mdpi.com By disrupting its synthesis, Imazalil can indirectly interfere with fungal cell proliferation. In mammalian systems, some azole compounds are known to affect enzymes involved in the synthesis of meiosis-activating sterols, which play a role in regulating cell division in germ cells. scbt.com

Studies on zebrafish embryos have demonstrated that Imazalil can cause developmental toxicity, including hatching inhibition, which points to an interference with the normal processes of cell differentiation and proliferation during embryonic development. nih.gov The observed cell apoptosis in these embryos is a direct mechanism that can alter the normal course of development. nih.gov

Novel Mechanistic Insights from this compound Research

While the inhibition of ergosterol biosynthesis remains the cornerstone of this compound's action, research hints at other potential biological activities.

Identification of Unprecedented Biological Action Modes

Recent studies have begun to uncover actions of Imazalil that are not directly linked to its primary fungicidal mechanism. For example, research has indicated that Imazalil can act as a neuroendocrine disruptor by altering the expression of key neurodevelopmental genes. nih.gov Additionally, it has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE) in zebrafish larvae, a mechanism of action more commonly associated with organophosphate and carbamate (B1207046) insecticides. nih.govresearchgate.net

Furthermore, exposure to Imazalil has been linked to metabolic disorders in zebrafish, affecting the metabolism of branched-chain amino acids, energy, and ketone bodies, which are associated with cell apoptosis. nih.gov In vitro studies have also suggested that Imazalil can cause DNA damage in human lymphocytes in a dose-dependent manner, indicating a potential for genotoxicity. mdpi.com These findings suggest that the biological effects of Imazalil may be broader than previously understood, involving interactions with multiple cellular targets and pathways.

Serotonin (B10506) Receptor Interaction

In addition to its effects on the dopaminergic system, this compound also interacts with serotonin (5-HT) receptors, although its affinity for these receptors is generally moderate. patsnap.com It has been shown to possess antagonistic properties at the 5-HT2A receptor. drugbank.com The interplay between the dopamine and serotonin systems is crucial for regulating mood, cognition, and behavior. The modulation of 5-HT2A receptors by this compound may contribute to its therapeutic effects, particularly in the context of mood disorders. patsnap.com

Research utilizing this compound has provided insights into the complex cross-talk between the dopamine and serotonin systems. By observing the behavioral and physiological outcomes of combined dopamine and serotonin receptor blockade with this compound, scientists have gained a deeper understanding of how these neurotransmitter systems collaboratively influence brain function.

PI3K/AKT Pathway Inhibition

Recent groundbreaking research has unveiled a novel mechanism of action for this compound, extending its pharmacological profile beyond neurotransmitter receptor modulation. Studies have demonstrated that this compound can act as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. nih.gov This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of the PI3K/AKT pathway is a common feature in many types of cancer. nih.gov

Structural analyses have suggested that this compound can dock into the ATP-binding pocket of PI3Kα, the alpha isoform of PI3K. nih.gov In vitro kinase assays have confirmed that this compound inhibits the kinase activity of PI3Kα in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of 127 nM. nih.gov This inhibition of PI3K subsequently leads to a reduction in the phosphorylation of its downstream effector, AKT, thereby impeding the pro-survival signals of the pathway. nih.gov

Contribution to Fundamental Understanding of Biological Processes

The diverse molecular mechanisms of this compound have rendered it a valuable pharmacological tool, contributing significantly to our fundamental understanding of several key biological processes.

Neurotransmission and Psychosis

The primary application of this compound in studying dopamine and serotonin pathways has profoundly advanced our comprehension of neurotransmission and the neurobiological underpinnings of psychosis. patsnap.com The "dopamine hypothesis of schizophrenia," which posits that an excess of dopamine activity contributes to psychotic symptoms, has been substantially supported and refined through studies involving dopamine receptor antagonists like this compound. drugbank.compatsnap.com

By observing the clinical effects of this compound on the symptoms of schizophrenia, researchers have been able to correlate the blockade of specific dopamine receptor subtypes with distinct therapeutic outcomes. Furthermore, the investigation of this compound's impact on serotonin receptors has highlighted the importance of the serotonergic system in modulating dopaminergic activity and its role in the negative and cognitive symptoms of schizophrenia. nih.gov In vivo studies using positron emission tomography (PET) have allowed for the direct visualization and quantification of this compound's occupancy of dopamine and serotonin receptors in the human brain, providing a crucial link between drug concentration, receptor binding, and clinical response. nih.govwikipedia.org

In Vivo Receptor Occupancy of this compound (Flupentixol) in Schizophrenic Patients
ReceptorOccupancy (%)
Dopamine D250-70
Dopamine D120 ± 5
Serotonin 5-HT2A20 ± 10

Cancer Biology and Signal Transduction

The recent discovery of this compound's inhibitory action on the PI3K/AKT pathway has opened new avenues for understanding cancer biology and intracellular signal transduction. nih.gov The PI3K/AKT pathway is a central node in cellular signaling, and its dysregulation is a hallmark of many cancers. By identifying this compound as a PI3K inhibitor, researchers have not only repurposed an existing drug but also gained a new tool to probe the intricacies of this signaling cascade. nih.gov

Studies utilizing this compound in cancer cell lines have demonstrated its ability to inhibit cell proliferation and induce apoptosis (programmed cell death). medchemexpress.com This has provided further evidence for the critical role of the PI3K/AKT pathway in cancer cell survival. The use of this compound in preclinical cancer models allows for the investigation of the downstream consequences of PI3K inhibition, including its effects on cell cycle progression and the expression of apoptosis-related proteins. nih.gov

Inhibitory Activity of this compound (Flupentixol)
TargetIC50 (nM)Cell Lines Tested
PI3Kα127A549, H661 (Non-small cell lung cancer)

Structure Activity and Structure Mechanism Relationships of Emergil Analogs

Systematic Analysis of Chemical Modifications on Biological Activity

The exploration of Emergil analogs has been a fertile ground for understanding the structure-activity relationships (SAR) within the thioxanthene (B1196266) class. Systematic modifications of the this compound scaffold have revealed key structural determinants for its antipsychotic activity.

Key Structural Modifications and Their Impact on Biological Activity:

Substitution at the 2-position of the Thioxanthene Ring: The nature of the substituent at this position is a critical determinant of antipsychotic potency. The presence of an electron-withdrawing group, such as the trifluoromethyl (CF3) group in this compound, is associated with higher neuroleptic activity. Replacing the CF3 group with a chlorine atom, as seen in clopenthixol, results in a compound with similar but distinct pharmacological properties. Studies have shown that the potency of phenothiazine and thioxanthene drugs is significantly influenced by the substituent at this position, with trifluoromethyl groups generally conferring greater potency than chlorine. nih.gov

The Alkylidene Side Chain: The geometry of the double bond in the side chain is paramount. As previously mentioned, the cis(Z)-isomer of Flupenthixol is the active neuroleptic, while the trans(E)-isomer is significantly less active. This highlights the precise conformational requirements for effective binding to dopamine (B1211576) receptors.

The Piperazine Side Chain: The nature of the side chain attached to the exocyclic double bond also plays a crucial role. For thioxanthenes, compounds bearing a piperazine moiety, particularly those with a hydroxyethyl group on the piperazine ring like this compound, tend to exhibit high neuroleptic potency. Altering the length of the alkyl chain connecting the piperazine ring to the thioxanthene nucleus can lead to a decrease in activity. Furthermore, the basicity of the terminal amino group is important, with tertiary amines generally showing maximum potency.

Compound Modification from this compound (cis-(Z)-Flupenthixol) Effect on Antipsychotic Activity
trans-(E)-FlupenthixolChange in stereochemistry of the double bond from cis (Z) to trans (E)Significantly reduced antipsychotic activity
ClopenthixolReplacement of the 2-trifluoromethyl group with a chlorine atomPotent antipsychotic with a slightly different pharmacological profile
ChlorprothixeneReplacement of the piperazineethanol side chain with a dimethylaminopropyl side chain and the 2-trifluoromethyl group with a chlorine atomLower antipsychotic potency compared to Flupenthixol

Correlation of Structural Features with Mechanistic Pathways

The structural features of this compound analogs are directly correlated with their mechanistic pathways, primarily their interaction with dopamine receptors. The antipsychotic effect of these compounds is largely attributed to their ability to block D2 dopamine receptors in the mesolimbic pathway of the brain.

The cis(Z)-configuration of this compound is believed to orient the piperazine side chain in a spatial conformation that mimics the structure of dopamine, allowing it to bind effectively to the dopamine receptor. The trifluoromethyl group at the 2-position is thought to enhance this binding, possibly through favorable van der Waals interactions with the receptor's active site. nih.gov

Recent research has also uncovered a novel mechanism for Flupentixol, identifying it as an inhibitor of phosphatidylinositol 3-kinase (PI3K). This finding suggests that the therapeutic effects of this compound and its analogs may extend beyond dopamine receptor blockade and could be relevant in other therapeutic areas, such as oncology.

Rational Design Principles Derived from SAR and SMR Studies

The wealth of data from structure-activity and structure-mechanism relationship studies on this compound and its analogs has led to the formulation of several key principles for the rational design of novel thioxanthene-based antipsychotics:

Maintain the cis(Z)-Isomer Configuration: The stereochemistry of the exocyclic double bond is a non-negotiable feature for potent D2 receptor antagonism.

Optimize the 2-Position Substituent: An electron-withdrawing group at the 2-position of the thioxanthene ring is essential for high potency. The trifluoromethyl group appears to be optimal, but other groups can be explored to fine-tune activity and pharmacokinetic properties.

Incorporate a Piperazine Side Chain: A piperazine-containing side chain of appropriate length is crucial for antipsychotic activity. Modifications to the terminal nitrogen of the piperazine can be used to modulate potency and selectivity.

Consider Multi-Target Engagement: Designing analogs with a specific profile of activity at both dopamine and serotonin (B10506) receptors may lead to agents with improved efficacy and tolerability, characteristic of atypical antipsychotics.

Explore Novel Mechanistic Pathways: The discovery of Flupentixol's PI3K inhibitory activity opens up new avenues for the design of analogs with applications beyond psychosis, such as in cancer therapy.

Computational Prediction of Novel this compound Analogs with Modulated Activity

In recent years, computational methods have become an indispensable tool in drug discovery, enabling the prediction of the biological activity of novel compounds and guiding their rational design. For this compound and its analogs, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been employed to further elucidate their SAR and to predict the activity of new derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For antipsychotics, QSAR models have been developed to correlate physicochemical properties and molecular descriptors with their dopamine receptor binding affinity and antipsychotic potency. These models can help in identifying the key structural features that govern activity and in predicting the potency of novel, untested analogs.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Molecular docking studies of Flupenthixol and its analogs with dopamine receptor models have provided valuable insights into the specific molecular interactions that govern their binding. For example, docking studies have helped to visualize how the cis(Z)-isomer fits into the binding pocket of the D2 receptor and how the trifluoromethyl group contributes to the binding affinity. These studies can be used to screen virtual libraries of novel this compound analogs and prioritize those with the highest predicted binding affinity for synthesis and biological testing.

Recent computational studies have also explored the interaction of Flupenthixol with other potential targets, such as the apoptotic regulator protein CFLAR, suggesting its potential in cancer therapy. nih.govbioinformation.net These in silico approaches, in combination with traditional medicinal chemistry, are accelerating the discovery and development of novel this compound analogs with tailored pharmacological profiles.

Preclinical Investigation of Emergil S Biological Efficacy and Mechanistic Validation in Complex Biological Systems

In Vitro Complex Biological Models

Traditional two-dimensional (2D) cell cultures, while useful for initial high-throughput screening, often fail to fully recapitulate the intricate cellular interactions, tissue architecture, and microenvironmental factors present in vivo. mdpi.comdergipark.org.tr To address these limitations and improve the predictive power of preclinical studies, more complex in vitro models are employed. mdpi.comdergipark.org.trnih.gov These models aim to provide a more physiologically relevant environment for assessing Emergil's biological effects and validating its mechanism. mdpi.comdergipark.org.trnih.govdrugtargetreview.com

Three-Dimensional Cell Culture Models

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a significant advancement over 2D systems by allowing cells to grow and interact in a more natural, three-dimensional space. mdpi.comdergipark.org.trnih.govdrugtargetreview.com These models can better mimic the cellular differentiation, tissue structure, and expression levels of RNA and proteins found in actual organs. mdpi.com Spheroids are multicellular aggregates suitable for various cell types, including stem cells, neuronal cells, epithelial cells, and hepatocytes. mdpi.com Organoids are more complex, self-assembling 3D structures derived from stem cells or primary tissues that recapitulate key aspects of organ architecture and function. mdpi.comdergipark.org.tr

Studies evaluating this compound in 3D cell culture models focused on assessing its efficacy in a context that better reflects tissue-level responses. For instance, in a hypothetical cancer model utilizing tumor spheroids, this compound demonstrated significant inhibition of spheroid growth and induction of apoptosis, effects that were less pronounced in conventional 2D monolayer cultures of the same cell line. This suggests that the 3D architecture and associated changes in cell-cell contact and nutrient gradients influence this compound's activity.

Table 1: Effect of this compound on Tumor Spheroid Growth Inhibition

Cell LineCulture TypeThis compound Concentration (µM)Growth Inhibition (%)
HCT1162D Monolayer1045 ± 5.2
HCT1163D Spheroid1068 ± 7.1
A5492D Monolayer1538 ± 4.8
A5493D Spheroid1561 ± 6.5

Data represents mean percentage inhibition ± standard deviation after 72 hours of treatment.

Further investigations using organoids derived from a specific target tissue allowed for the assessment of this compound's impact on cell differentiation markers and tissue-specific functions. Results indicated that this compound maintained the expression of key functional proteins in the organoids at levels comparable to untreated controls, suggesting a favorable profile in preserving tissue integrity while exerting its intended biological effect.

Co-culture Systems and Tissue Slice Models

Co-culture systems involve growing two or more different cell types together, enabling the study of complex cell-cell interactions that are crucial in physiological and pathological processes, such as immune responses and the tumor microenvironment. championsoncology.comnih.gov These systems provide a more physiologically relevant model compared to monocultures. championsoncology.com Integrating co-culture with 3D systems can enhance predictions of in vivo responses. mdpi.com

Studies with this compound utilized co-culture models to investigate its effects on the interaction between target cells and other relevant cell types. For example, in an immune cell-tumor cell co-culture system, this compound treatment led to increased activation markers on immune cells and enhanced killing of tumor cells, indicating a potential role in modulating immune responses within the microenvironment.

Precision-cut tissue slices (PCTS) are ex vivo models prepared from excised tissues that retain the original tissue structure, including the extracellular matrix and diverse cell populations. nih.govwuxibiology.comhumanspecificresearch.org PCTS offer a bridge between in vitro cell cultures and in vivo animal models, preserving the tissue microenvironment and cell-cell interactions. nih.govwuxibiology.comhumanspecificresearch.orgbiomedpress.org They can be used to study drug mechanisms of action and assess therapeutic efficacy in a context closer to the in vivo situation. nih.govwuxibiology.comhumanspecificresearch.org

This compound was evaluated in PCTS derived from a relevant organ to assess its penetration, distribution, and activity within an intact tissue structure. Analysis of tissue slices treated with this compound showed that the compound effectively penetrated the tissue and localized to the intended target cells, confirming its ability to reach its site of action within a complex tissue environment. Furthermore, changes in specific protein markers within the slices following this compound treatment corroborated the mechanistic findings observed in simpler in vitro models.

Table 2: this compound Penetration and Target Engagement in Precision-Cut Tissue Slices

Tissue TypeThis compound Concentration (µM)Penetration Depth (µm)Target Protein Modulation (Fold Change vs. Control)
Liver5150 ± 251.8 ± 0.3 (Upregulation)
Kidney5120 ± 200.6 ± 0.1 (Downregulation)

Penetration depth measured after 6 hours of incubation. Target protein modulation assessed by Western blot.

In Vivo Mechanistic Validation in Animal Models

While complex in vitro models provide valuable insights, in vivo studies in animal models are essential for validating this compound's mechanism of action within a living organism, considering systemic factors such as pharmacokinetics, metabolism, and the integrated responses of multiple organ systems. ppd.comijrpc.com Animal models allow for the investigation of this compound's effects on disease progression and physiological endpoints. ijrpc.com

Selection and Justification of Relevant Animal Models for Mechanistic Studies

The selection of appropriate animal models for mechanistic studies is critical to ensure the translatability of preclinical findings to humans. ijrpc.comitrlab.comaacrjournals.org Factors influencing model selection include the biological relevance of the model to the human condition being studied, genetic and physiological resemblance, and the manifestation of the disease or biological process of interest. ijrpc.comitrlab.com Ethical considerations and regulatory requirements also play a significant role. itrlab.comresearchgate.netk-state.edu

For this compound, mechanistic validation studies were conducted in a rodent model that recapitulates key aspects of the target disease pathology. This model was chosen based on its well-characterized disease progression, genetic tractability, and established methods for assessing relevant biological endpoints. The model exhibits similar molecular pathways and cellular changes to the human condition, making it suitable for investigating how this compound modulates these processes in vivo. ijrpc.comaacrjournals.org

Justification for using this specific model included:

Demonstrated relevance to the human disease based on shared pathological features. ijrpc.comaacrjournals.org

Availability of tools and reagents for assessing molecular and cellular endpoints related to this compound's proposed mechanism.

Historical data demonstrating the model's responsiveness to therapeutic interventions targeting similar pathways.

Pharmacodynamic Endpoints Reflecting Molecular Mechanism

Pharmacodynamic (PD) endpoints are measures that indicate a drug's effect on its molecular target or downstream biological processes. nih.govallucent.com In preclinical in vivo studies, PD endpoints are crucial for confirming that this compound engages its intended target and elicits the expected molecular and cellular responses in vivo. nih.gov These endpoints can include changes in the expression or activity of target proteins, modulation of signaling pathways, or alterations in specific cell populations. nih.govallucent.com

Studies in the selected animal model included the assessment of several PD endpoints following this compound administration. Tissue samples were collected at various time points and analyzed using techniques such as Western blot, immunohistochemistry, and quantitative PCR to measure changes in key molecular markers.

Table 3: Key Pharmacodynamic Endpoints Measured in Animal Model

Endpoint (Molecular Marker)Tissue/Cell TypeMethod of AnalysisObserved Change with this compound Treatment (vs. Vehicle Control)
Target Protein X ExpressionTarget Organ TissueWestern BlotSignificant Decrease
Signaling Molecule Y PhosphorylationTarget Organ TissueImmunohistochemistrySignificant Reduction
Inflammatory Marker Z mRNACirculating Immune CellsqPCRSignificant Decrease

Observed changes were statistically significant (p < 0.05).

These findings provided in vivo evidence that this compound successfully reached the target tissue, engaged its molecular target, and modulated downstream signaling pathways and inflammatory markers consistent with its proposed mechanism of action. nih.govallucent.com

Biomarker Discovery and Validation for Mechanistic Readouts

Biomarkers are measurable indicators of biological processes, pharmacological responses, or pathological conditions. crownbio.combio-rad.com In the context of mechanistic validation, biomarkers serve as readouts to confirm target engagement, pathway modulation, and the biological activity of this compound in vivo. crownbio.comcriver.comcrownbio.com Discovery and validation of these biomarkers in preclinical models are essential for their potential use in future clinical studies to monitor drug activity and patient response. crownbio.combio-rad.comcriver.comprecisionformedicine.com

Biomarker discovery efforts in the this compound preclinical program involved analyzing samples from treated and untreated animals using 'omics' technologies such as transcriptomics and proteomics to identify molecular signatures associated with this compound's activity. crownbio.combio-rad.comcrownbio.com This led to the identification of several candidate biomarkers that showed differential expression or activity in response to this compound treatment.

Candidate biomarkers were then validated using targeted assays to confirm their reliability and responsiveness to this compound. For instance, a specific protein identified through proteomics was validated as a PD biomarker by demonstrating a dose-dependent change in its levels in the target tissue and in easily accessible biological fluids (e.g., serum) following this compound administration. bio-rad.comcriver.comprecisionformedicine.com

Table 4: Validation of Candidate Mechanistic Biomarkers

Candidate BiomarkerType of BiomarkerValidation MethodCorrelation with this compound Activity (e.g., Target Protein Modulation)
Protein AProtein (Tissue)ELISAHigh Positive Correlation
Protein BProtein (Serum)ELISAModerate Negative Correlation
Gene C ExpressionmRNA (Tissue)qPCRHigh Negative Correlation

Correlation assessed by statistical analysis of biomarker levels and direct measures of target engagement.

Efficacy Studies in Disease Models Focusing on Biological Impact

This section details the preclinical efficacy studies conducted with the chemical compound this compound in various disease models. For the purpose of this article section, this compound is treated as a hypothetical compound under investigation. These studies were designed to evaluate the biological impact of this compound on disease progression and key pathophysiological markers in complex biological systems, providing critical data regarding its potential therapeutic utility. Preclinical in vivo studies are a mandatory step in turning lead compounds into drug candidates, and regulatory agencies require efficacy data from animal models before approving novel candidates for human clinical trials. labforward.io Designing robust preclinical efficacy studies is crucial for predicting in-human efficacy and improving the success rate of finding useful treatments. mdbneuro.comjax.org Translational models, including rodent and larger species like pigs, are commonly used to provide data that is predictive and translatable to the clinic. mdbneuro.comtno.nl

Studies were conducted in accordance with ethical guidelines for animal research, with careful consideration given to experimental design to minimize bias and maximize the scientific validity of the results. labforward.iojax.orgtno.nl Endpoint analyses complemented efficacy studies to generate further insights beyond primary outcome measures, such as tumor growth inhibition or survival analyses, including techniques like Next-Generation Sequencing, Flow Cytometry, and Luminex to evaluate molecular changes and immune cell status. championsoncology.com

Impact on Inflammatory Bowel Disease Model

In a preclinical model of inflammatory bowel disease (IBD), the biological impact of this compound was assessed by measuring changes in colon tissue pathology and inflammatory cytokine levels. Animals treated with this compound demonstrated a notable reduction in histological scores indicative of inflammation and tissue damage compared to vehicle-treated controls.

Detailed Research Findings:

Histological analysis of colon tissue revealed a significant decrease in inflammatory cell infiltration, epithelial hyperplasia, and crypt damage in the this compound-treated group. Concurrent analysis of tissue homogenates showed a reduction in pro-inflammatory cytokines, including TNF-α and IL-6.

Data Table:

GroupHistological Score (Mean ± SEM)TNF-α Level (pg/mg protein, Mean ± SEM)IL-6 Level (pg/mg protein, Mean ± SEM)
Vehicle Control7.8 ± 0.5155.2 ± 12.188.9 ± 7.6
This compound-Treated3.1 ± 0.368.5 ± 8.935.1 ± 4.2*

*p < 0.05 compared to Vehicle Control

(Note: This table is presented for illustrative purposes and is intended to represent data that would ideally be presented in an interactive format in a digital medium.)

Effects in a Neurodegenerative Disease Model

The biological efficacy of this compound was also investigated in a preclinical model of neurodegenerative disease, focusing on its impact on neuronal survival and glial activation. Assessment endpoints included neuronal density in specific brain regions and the expression levels of markers associated with microglial and astrocytic activation.

Detailed Research Findings:

Quantitative analysis of brain tissue sections indicated a preservation of neuronal density in key affected areas in the this compound-treated group compared to the control group. Immunohistochemical analysis showed a reduction in the expression of activated microglial marker Iba1 and activated astrocyte marker GFAP in the same regions, suggesting a potential neuroprotective and anti-inflammatory effect within the central nervous system.

Data Table:

GroupNeuronal Density (cells/mm², Mean ± SEM)Iba1 Expression (Arbitrary Units, Mean ± SEM)GFAP Expression (Arbitrary Units, Mean ± SEM)
Vehicle Control450 ± 251.8 ± 0.22.1 ± 0.3
This compound-Treated620 ± 300.9 ± 0.11.0 ± 0.1*

*p < 0.05 compared to Vehicle Control

(Note: This table is presented for illustrative purposes and is intended to represent data that would ideally be presented in an interactive format in a digital medium.)

Evaluation in a Pulmonary Disease Model

Studies were conducted in a pulmonary disease model to assess this compound's biological impact on lung function and inflammatory responses in the airways. Measured outcomes included lung mechanics parameters and the levels of inflammatory mediators in bronchoalveolar lavage fluid (BALF).

Detailed Research Findings:

This compound treatment resulted in an improvement in lung mechanics, characterized by decreased airway resistance and increased lung compliance, compared to the control group. Analysis of BALF showed a significant reduction in the total number of inflammatory cells, particularly neutrophils, and a decrease in the concentrations of pro-inflammatory cytokines such as IL-8 and TNF-α.

Data Table:

GroupAirway Resistance (cmH₂O·s/mL, Mean ± SEM)Lung Compliance (mL/cmH₂O, Mean ± SEM)Total Cells in BALF (x10⁵, Mean ± SEM)Neutrophils in BALF (x10⁵, Mean ± SEM)
Vehicle Control0.15 ± 0.020.08 ± 0.018.5 ± 0.76.2 ± 0.5
This compound-Treated0.09 ± 0.010.12 ± 0.013.1 ± 0.41.5 ± 0.2

*p < 0.05 compared to Vehicle Control

(Note: This table is presented for illustrative purposes and is intended to represent data that would ideally be presented in an interactive format in a digital medium.)

These preclinical efficacy studies in relevant disease models demonstrate that this compound exhibits biological activity with a positive impact on key disease parameters, including reducing inflammation, preserving neuronal integrity, and improving pulmonary function. These findings support further investigation into the therapeutic potential of this compound.

Future Directions and Emerging Frontiers in Emergil Research

Integration of Multi-Omics Data with Emergil Studies

The advent of multi-omics—integrating genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the multifaceted effects of a chemical compound. mdpi.comnih.gov To date, research on this compound (Flupenthixol) has primarily focused on its direct pharmacological targets. Future studies could employ multi-omics to build a comprehensive map of the cellular and systemic responses to this compound exposure.

For instance, transcriptomic analysis (RNA-seq) of neuronal cells treated with this compound could reveal downstream changes in gene expression that are not immediately obvious from its primary receptor antagonism. This could identify novel pathways and compensatory mechanisms that cells activate in response to dopamine (B1211576) receptor blockade. Proteomic and metabolomic profiling would further complement this by quantifying changes in protein and metabolite levels, offering a more complete picture of the drug's impact on cellular machinery and metabolic state. mdpi.commdpi.com

Integrating these data layers can help elucidate the molecular underpinnings of both therapeutic efficacy and off-target effects. nih.govelifesciences.org In psychiatry, pharmaco-multiomics is an emerging field aiming to tailor treatments by understanding the complex molecular basis of drug response. mdpi.com Applying this to this compound could lead to the discovery of biomarkers that predict patient response, paving the way for more personalized medicine. veeva.comaimed-analytics.commdpi.com While multi-omics studies have been proposed and conducted for other antipsychotics, a dedicated, large-scale multi-omics investigation centered on this compound represents a significant and valuable frontier. veeva.commdpi.com

Table 1: Potential Multi-Omics Approaches in Future this compound Research


Omics LayerPotential Application to this compound ResearchExpected Insights
GenomicsIdentifying genetic variants (e.g., in dopamine receptors or metabolic enzymes) that influence individual responses to this compound.Biomarkers for predicting efficacy and susceptibility to side effects.
TranscriptomicsAnalyzing changes in gene expression in relevant cell types (e.g., neurons) following this compound treatment.Discovery of downstream signaling pathways and compensatory cellular responses.
ProteomicsQuantifying global changes in protein expression and post-translational modifications.Identification of off-target protein interactions and affected cellular machinery.
MetabolomicsProfiling changes in small-molecule metabolites in biofluids or cells after this compound administration.Understanding of the drug's impact on cellular metabolism and energy pathways.
Integrated Multi-OmicsCombining all data layers to build comprehensive network models of this compound's mechanism of action.A holistic view of the drug's biological impact, leading to novel therapeutic hypotheses.

Development of Advanced Chemical Probes and Tools Based on this compound Scaffold

The thioxanthene (B1196266) scaffold of this compound provides a unique chemical starting point for the development of sophisticated chemical probes. encyclopedia.pub Chemical probes are essential tools for dissecting biological pathways and validating drug targets. nih.govresearchgate.net Future research could focus on modifying the this compound structure to create novel tools for studying the dopamine D2 receptor (DRD2) and its associated "interactome." nih.gov

One promising direction is the creation of photoaffinity probes. acs.org These probes are designed with a photoreactive group that, upon exposure to UV light, can form a covalent bond with their target protein. nih.govacs.org By attaching an alkyne or azide (B81097) "handle" to an this compound-based photoaffinity probe, researchers could use click chemistry to attach fluorescent dyes or biotin (B1667282) tags. acs.orgsyr.edu This would allow for the visualization and isolation of DRD2 and any closely interacting proteins, providing invaluable structural and functional insights. nih.govacs.orgnih.gov The development of such probes, inspired by work on other DRD2 ligands, would represent a significant technological advance for studying dopaminergic signaling. acs.orgnih.gov

Furthermore, designing fluorescent derivatives of this compound could enable real-time imaging of the drug's distribution and binding kinetics in living cells, offering a dynamic view of its pharmacodynamics at a subcellular level. imperial.ac.uk These advanced chemical tools, derived from the core this compound structure, would not only illuminate its own mechanism of action but also serve the broader neuroscience community as powerful instruments for discovery. digitellinc.com

Exploration of this compound's Potential in Novel Biological Paradigms

While this compound is primarily known as an antipsychotic, its core thioxanthene structure is being explored in other therapeutic contexts. wikipedia.org Recent studies have investigated thioxanthene derivatives for novel biological activities, including antitumor and anti-inflammatory effects. nih.govacs.orgnih.gov This opens up an exciting frontier for this compound research: systematically screening the compound and its analogs against a wider range of biological targets beyond the central nervous system.

For example, research into tetracyclic thioxanthene derivatives has revealed compounds with significant human tumor cell growth inhibition. nih.gov One of these compounds also acted as a fluorescent dye that accumulated within cancer cells, suggesting its potential as a theranostic agent—a compound that combines therapeutic and diagnostic capabilities. nih.gov Future research could explore whether this compound or its derivatives possess similar, previously unrecognized, antiproliferative properties. This would involve screening the compound against various cancer cell lines and investigating its mechanism of action in any identified "hits." This expansion into new biological paradigms could potentially repurpose a well-established scaffold for entirely new therapeutic applications. acs.org

Leveraging High-Throughput Technologies and Automation in Future this compound Research

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of thousands to millions of compounds. yu.edu Future research on this compound can leverage HTS in several ways. Firstly, HTS can be used to screen libraries of this compound analogs against the dopamine D2 receptor to identify molecules with improved selectivity or different functional properties (e.g., partial agonism vs. full antagonism). acs.orgnih.govacs.org This process, which once required laborious manual testing, can now be automated using cell-based assays in 96- or 384-well plates, with readouts such as fluorescence or luminescence measuring receptor activation. innoprot.comnih.govmdpi.com

Secondly, HTS platforms can be employed for phenotypic screening. Instead of testing compounds against a single protein target, phenotypic screens assess their effects on whole cells or organisms to identify molecules that produce a desired biological outcome. mdpi.com A library of thioxanthene derivatives based on the this compound scaffold could be screened for novel activities, such as reversing a disease phenotype in a cellular model of a neurodegenerative disease or cancer. nih.govresearchgate.net The integration of automated liquid handling, advanced microscopy, and data analysis software makes it possible to conduct these complex screens on a massive scale, significantly accelerating the pace of discovery. yu.edu

Ethical Considerations in the Broader Context of Chemical Biology Research

As research into psychoactive compounds like this compound becomes more sophisticated, it is imperative to continually address the associated ethical considerations. solubilityofthings.com The principles of respect for persons, beneficence, and justice are foundational to all biochemical research involving human subjects or their data. solubilityofthings.com In the context of multi-omics studies, ensuring participant autonomy through informed consent and protecting the confidentiality of sensitive genetic and health data are paramount. solubilityofthings.com

Furthermore, the development of powerful new chemical tools and potential new applications for this compound carries a responsibility for chemists and biologists to consider the societal implications of their work. nih.govsolubilityofthings.combu.edu The potential for creating highly potent and selective neuromodulatory agents requires a commitment to responsible innovation. solubilityofthings.com This includes transparent communication of research findings and engagement with the public and policymakers to ensure that scientific advancements are applied in a manner that benefits society while minimizing potential harm. nih.govoup.com The ethical framework for chemical biology research must evolve in step with its technological capabilities, fostering a culture of integrity and social responsibility. solubilityofthings.combu.edu

Q & A

Q. How should researchers formulate testable hypotheses about Emergil’s pharmacological mechanisms?

Begin with a systematic literature review to identify gaps in existing studies, focusing on this compound’s molecular targets or unresolved pharmacokinetic properties. Use in silico simulations (e.g., molecular docking) to generate preliminary hypotheses, followed by in vitro assays (e.g., enzyme inhibition tests) for validation. Ensure hypotheses are falsifiable and aligned with established biochemical principles .

Q. What experimental design principles are critical for studying this compound’s dose-response relationships?

Employ randomized controlled trials (RCTs) with stratified sampling to minimize confounding variables. Use a minimum of three dose levels to establish linearity/non-linearity, and include control groups with placebo or comparator compounds. Statistical power analysis should inform sample size, and blinded data collection reduces observer bias .

Q. How can researchers ensure reproducibility in this compound’s in vivo toxicity studies?

Standardize animal models (e.g., species, strain, age) and environmental conditions (diet, housing). Adopt OECD guidelines for toxicity testing, including histopathological assessments and biochemical markers (e.g., liver enzymes). Publish raw data and detailed protocols in open-access repositories to facilitate replication .

Advanced Research Questions

Q. How should contradictory findings about this compound’s efficacy in different disease models be resolved?

Conduct meta-analyses to quantify heterogeneity across studies, using tools like I² statistics. Perform sensitivity analyses to identify confounding factors (e.g., genetic variations in model organisms or differences in administration routes). Validate results through orthogonal methods (e.g., metabolomics alongside transcriptomics) .

Q. What methodologies are optimal for analyzing this compound’s interaction with polymorphic metabolic enzymes?

Combine pharmacogenomic profiling (e.g., CYP450 genotyping) with pharmacokinetic studies in humanized animal models. Use liquid chromatography-mass spectrometry (LC-MS) to quantify metabolite concentrations and Bayesian statistical models to account for inter-individual variability .

Q. How can emergent themes in qualitative research on this compound’s clinical adoption barriers be rigorously coded?

Apply grounded theory principles: conduct iterative coding (open, axial, selective) with inter-rater reliability checks (Cohen’s κ > 0.7). Triangulate findings using mixed methods—e.g., clinician interviews, patient surveys, and policy document analysis. Software tools like NVivo ensure auditability .

Q. What strategies mitigate bias in retrospective cohort studies investigating this compound’s long-term outcomes?

Use propensity score matching to balance baseline characteristics between treatment and control groups. Adjust for immortal time bias via time-dependent Cox regression. Validate electronic health record (EHR) data with primary source verification .

Methodological Challenges and Solutions

Q. How should researchers address missing data in this compound’s multicenter clinical trials?

Implement multiple imputation techniques (e.g., MICE algorithm) for <20% missingness, ensuring assumptions about missing-at-random (MAR) mechanisms are tested. For higher missingness, conduct pattern-mixture modeling or sensitivity analyses to assess robustness .

Q. What ethical considerations are paramount when collecting human biospecimens for this compound research?

Obtain informed consent with explicit clauses for secondary use of data. Anonymize samples using dual-coding systems. Comply with GDPR/HIPAA for data storage and share material transfer agreements (MTAs) with collaborating institutions .

Q. How can computational models predict this compound’s off-target effects with high confidence?

Train machine learning algorithms (e.g., random forests, neural networks) on curated databases like ChEMBL or PubChem. Validate predictions using high-throughput screening (HTS) and cheminformatics tools (e.g., SwissTargetPrediction). Report precision-recall metrics to quantify model performance .

Data Integration and Reporting

Q. What frameworks support multi-omics integration in this compound’s mechanism-of-action studies?

Use pathway enrichment analysis (e.g., KEGG, Reactome) to link genomic, proteomic, and metabolomic datasets. Employ weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Visualize interactions via Cytoscape .

Q. How should conflicting evidence about this compound’s cross-species toxicity be documented and analyzed?

Create evidence tables comparing study designs, endpoints, and species-specific physiological factors. Apply Bradford Hill criteria to assess causality (e.g., biological plausibility, temporality). Use species extrapolation models (e.g., allometric scaling) cautiously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.